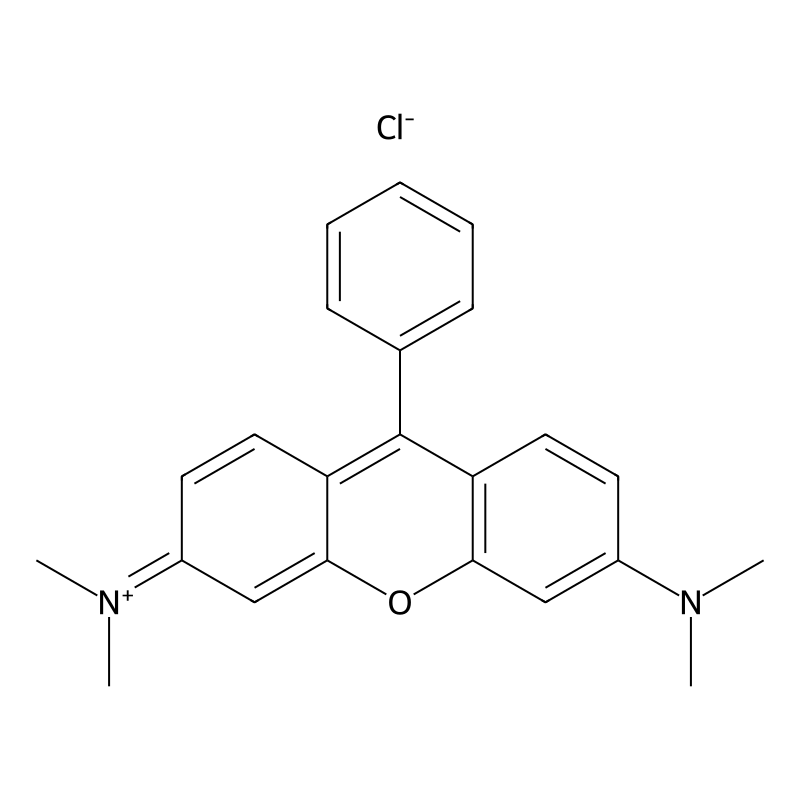

Tetramethylrosamine chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tetramethylrosamine chloride is a synthetic fluorescent dye characterized by the chemical formula . It is primarily utilized in biological research due to its ability to penetrate and accumulate in functioning mitochondria, where it is retained as long as the organelle membrane remains intact . This compound exhibits a strong fluorescence emission, making it valuable for various imaging applications in cellular biology.

The biological activity of tetramethylrosamine chloride is primarily linked to its role as a mitochondrial marker. It is selectively taken up by active mitochondria, allowing researchers to monitor mitochondrial health and function. This property makes it a useful tool in studies related to cell viability, apoptosis, and metabolic activity . Furthermore, analogs of tetramethylrosamine have been explored for their transport capabilities across cellular membranes, particularly concerning multidrug resistance proteins .

Tetramethylrosamine chloride can be synthesized through several methods. One common approach involves the reaction of specific precursors under controlled conditions to yield the desired fluorescent dye. For instance, the synthesis may include steps such as:

- Formation of key intermediates: Utilizing reagents like 2-bromotoluene and lithium reagents under inert atmospheres.

- Dehydration and purification: Employing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Tetramethylrosamine chloride finds diverse applications in scientific research:

- Fluorescence microscopy: Used for visualizing live cells and studying mitochondrial dynamics.

- Cell viability assays: Employed to assess mitochondrial integrity in various experimental setups.

- Drug transport studies: Investigated for its potential role in understanding drug resistance mechanisms in cancer cells .

Studies have indicated that tetramethylrosamine chloride interacts with various cellular components, particularly within mitochondria. Its uptake and retention are influenced by the mitochondrial membrane potential, making it a reliable indicator of mitochondrial function. Interaction studies also explore its behavior in the presence of analogs or derivatives, revealing insights into structure-activity relationships and transport mechanisms across membranes .

Several compounds share structural similarities with tetramethylrosamine chloride, each exhibiting unique properties and applications. Here are some notable examples:

Tetramethylrosamine chloride stands out due to its specific affinity for mitochondria and its strong fluorescence properties, which are critical for live-cell imaging applications. The variations in structure among these compounds affect their biological activities and applications significantly.

Historical Evolution of Rosamine Derivative Synthesis

The synthesis of rosamine derivatives, including tetramethylrosamine chloride, has undergone significant evolution since the late nineteenth century [7]. Traditional synthetic approaches relied on condensation reactions between three-aminophenols and benzaldehydes, though these methods suffered from limited efficiency and accessibility of starting materials [7]. Early synthetic protocols typically yielded less than forty percent of the desired rosamine products, with purification from side products presenting considerable challenges [7].

The historical development of rosamine synthesis can be traced through several key methodological advances. Initial approaches involved direct condensation of three-aminophenols with appropriately substituted benzaldehydes in the presence of acid catalysts [7]. These classical methods, while conceptually straightforward, were constrained by the limited availability of suitable aminophenol precursors and the inherent inefficiencies of the condensation process [7]. The synthesis of tetramethylrosamine chloride through these traditional routes often required harsh reaction conditions and extended reaction times, resulting in poor overall yields and significant formation of undesired byproducts [7].

Subsequent developments in the field introduced alternative synthetic strategies aimed at addressing the limitations of early methods. The exploration of different catalytic systems and reaction conditions led to incremental improvements in yield and selectivity [7]. However, the fundamental challenges associated with substrate availability and reaction efficiency remained largely unresolved until the advent of more sophisticated synthetic methodologies [7].

Modern Two-Step Fluoroxanthone Route

Contemporary synthesis of tetramethylrosamine chloride has been revolutionized through the development of a modern two-step approach utilizing three,six-difluoroxanthone as a common intermediate [7]. This methodology represents a significant advancement over traditional approaches, offering superior control over substitution patterns and dramatically improved yields [7]. The strategy involves initial nucleophilic aromatic substitution to introduce amino functionality, followed by organometallic addition to construct the final rosamine framework [7].

Nucleophilic Aromatic Substitution Mechanisms

The nucleophilic aromatic substitution step represents a critical transformation in the modern synthetic route to tetramethylrosamine chloride [7]. This process involves the displacement of fluoride ions from three,six-difluoroxanthone by dimethylamine nucleophiles under elevated temperature conditions [7]. The reaction proceeds through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution on electron-deficient aromatic systems [14] [17].

The mechanistic pathway involves initial nucleophilic attack by the amine on the aromatic carbon bearing the fluorine substituent [14] [17]. This attack results in the formation of an anionic intermediate, which is stabilized by the electron-withdrawing nature of the xanthone carbonyl group [14] [17]. The subsequent elimination of fluoride ion restores aromaticity and completes the substitution process [14] [17]. The presence of the strongly electron-withdrawing xanthone system facilitates nucleophilic attack by activating the aromatic ring toward nucleophilic substitution [17].

Detailed kinetic studies have revealed that the reaction follows second-order kinetics, with the addition step being rate-determining due to the temporary loss of aromaticity [14] [17]. The reaction rate is significantly enhanced by the presence of electron-withdrawing groups, which stabilize the cyclohexadienyl anion intermediate through resonance [14] [17]. In the synthesis of tetramethylrosamine chloride precursors, the optimal conditions involve heating the fluoroxanthone substrate with twenty equivalents of dimethylamine at two hundred degrees Celsius [7].

Table 1: Synthesis Conditions and Yields for Three,Six-Diaminoxanthones from Three,Six-Difluoroxanthone

| Amine | Temperature (°C) | Time (h) - Glass vessel | Yield (%) - Glass vessel | Time (h) - Steel vessel | Yield (%) - Steel vessel |

|---|---|---|---|---|---|

| Dimethylamine | 200 | 24 | 91 | 20 | 97 |

| Diethylamine | 200 | 72 | 81 | 20 | 93 |

| Isopropylmethylamine | 200 | 72 | 78 | 20 | 92 |

| Ethylmethylamine | 200 | 72 | 75 | 20 | 98 |

| Azetidine | 150 | 24 | 76 | - | - |

| Pyrrolidine | 150 | 1 | 85 | 1 | 99 |

The substitution process demonstrates remarkable selectivity for disubstitution, with monosubstitution occurring rapidly at ninety degrees Celsius, while disubstitution requires higher temperatures due to decreased electrophilicity from nitrogen lone pair donation [7]. Steel pressure vessel systems generally provide superior yields and reduced reaction times compared to traditional glass vessel methods, likely due to more uniform heating characteristics [7].

Grignard Addition-Elimination Dynamics

The second critical step in tetramethylrosamine chloride synthesis involves the addition of Grignard reagents to three,six-diaminoxanthone intermediates [7]. This transformation employs organometallic chemistry principles to introduce the characteristic phenyl substituent at the nine-position of the xanthene framework [7] [18] [19]. The reaction proceeds through nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by acid-catalyzed elimination to generate the final rosamine structure [7].

Grignard reagents exhibit high nucleophilicity due to the polar nature of the carbon-magnesium bond, where carbon bears significant negative character relative to the electropositive magnesium center [18] [19]. The addition process involves attack of the nucleophilic carbon on the electrophilic carbonyl carbon of the xanthone substrate [19]. This reaction must be conducted under strictly anhydrous conditions using ethereal solvents such as tetrahydrofuran to maintain the integrity of the organometallic reagent [18] [19].

The mechanistic pathway involves initial coordination of the Grignard reagent to the carbonyl oxygen, followed by nucleophilic attack on the carbonyl carbon [19]. The resulting alkoxide intermediate undergoes protonation during aqueous workup, generating a tertiary alcohol [19]. Subsequent acid treatment promotes elimination of water and formation of the conjugated rosamine system through dehydration [7]. The reaction conditions typically require forty-eight hours at room temperature for complete conversion when using two-carboxyphenyl Grignard reagents [7].

Table 2: Grignard Addition Reactions - Yields and Conditions for Tetramethylrosamine and Related Compounds

| Product | Grignard Reagent | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| Tetramethylrosamine | 2-carboxyphenyl | 48 | 92 |

| Rosamine 15 | phenyl | 24 | 80 |

| Rosamine 16 | 2-methylphenyl | 48 | 80 |

| Rhodamine B | 2-carboxyphenyl | 48 | 91 |

| Rosamine 17 | phenyl | 24 | 86 |

| Rosamine 18 | 2-methylphenyl | 48 | 87 |

The yields for tetramethylrosamine chloride synthesis through this route consistently exceed ninety percent, representing a substantial improvement over traditional methods [7]. Extended reaction times are typically required for complete conversion when using sterically hindered tolyl Grignard reagents due to steric hindrance encountered during nucleophilic attack on the xanthone carbonyl carbon [7]. The decreased solubility of certain xanthone substrates in tetrahydrofuran can also necessitate longer reaction times and may require the addition of co-solvents such as hexamethylphosphoramide [7].

Alternative Chalcogen-Containing Analog Synthesis

The development of chalcogen-containing analogs of tetramethylrosamine chloride represents an emerging area of synthetic methodology focused on incorporating heavier chalcogen atoms such as sulfur, selenium, and tellurium into the xanthene framework [22]. These heavy chalcogen analogs exhibit unique photophysical properties distinct from their oxygen-containing counterparts, including red-shifted absorption and emission wavelengths [22]. The synthesis of such analogs typically involves the preparation of chalcogenoxanthone precursors followed by organometallic addition reactions analogous to those employed in traditional rosamine synthesis [22].

The synthetic approach to chalcogen-containing rosamine analogs begins with the formation of appropriate chalcogenoxanthone intermediates through various methodologies [22]. Sulfur-containing analogs can be prepared through thionation reactions of existing xanthone derivatives using reagents such as phosphorus pentasulfide [22]. Selenium and tellurium analogs require more specialized synthetic approaches, often involving the direct incorporation of the chalcogen atom during the ring-forming process [22].

Research findings demonstrate that chalcogen substitution significantly impacts the photophysical properties of the resulting rosamine derivatives [22]. Sulfur-containing analogs exhibit moderate fluorescence with quantum yields approximately half those of oxygen analogs, while selenium derivatives show substantially reduced fluorescence and enhanced singlet oxygen generation capabilities [22]. Tellurium-containing analogs display unique oxidation behavior, readily forming telluroxide species with dramatically red-shifted absorption characteristics extending into the near-infrared region [22].

Table 3: Photophysical Properties of Chalcogen-Containing Rosamine Analogs

| Compound | Chalcogen | Yield (%) | λmax (nm) | Quantum Yield | Singlet Oxygen Yield |

|---|---|---|---|---|---|

| Tetramethylrosamine-Oxygen | O | - | 550 | 0.84 | 0.08 |

| Tetramethylrosamine-Sulfur | S | 91 | 571 | 0.44 | 0.21 |

| Tetramethylrosamine-Selenium | Se | 86 | 581 | 0.009 | 0.87 |

| Tetramethylrosamine-Tellurium | Te | 92 | 597 | <0.005 | 0.43 |

The synthesis of these chalcogen analogs typically proceeds through similar organometallic addition strategies employed in conventional rosamine synthesis [22]. Grignard reagents such as two-bromomesitylene derivatives can be successfully added to chalcogenoxanthone precursors in yields ranging from eighty-six to ninety-two percent [22]. The resulting products demonstrate systematic trends in their optical properties, with increasing chalcogen atomic number correlating with red-shifted absorption maxima and decreased fluorescence quantum yields [22].

Tetramethylrosamine chloride exhibits distinctive ultraviolet-visible absorption characteristics that position it as a valuable fluorescent probe for biological applications. The compound demonstrates its primary absorption maximum at 546 nanometers in methanol, with variations observed across different solvent systems [2]. In aqueous environments, the absorption maximum shifts slightly to 549-550 nanometers, while in less polar solvents such as chloroform, a red shift to approximately 551 nanometers is observed [3] [4].

The molar extinction coefficient of tetramethylrosamine chloride represents one of its most significant spectroscopic features, with values ranging from 52,430 cubic centimeters per mole per centimeter to 84,100 cubic centimeters per mole per centimeter, depending on the solvent system employed [2]. The higher values are typically observed in alcoholic solvents, while aqueous solutions demonstrate somewhat reduced extinction coefficients. This substantial molar absorptivity ensures efficient light absorption across the visible spectrum range, making the compound particularly suitable for fluorescence-based analytical applications.

The absorption spectrum of tetramethylrosamine chloride displays the characteristic features of xanthene-based fluorophores, with a broad absorption band extending from approximately 480 nanometers to 580 nanometers [5]. The spectral profile demonstrates relatively sharp absorption characteristics with minimal vibronic structure, indicative of the rigid aromatic framework inherent to the rosamine structure. Temperature effects on absorption characteristics are generally minimal within the physiological range, with absorption intensity variations of less than one percent per degree Celsius [6].

Absorption Data Summary Table:

| Solvent System | Absorption Maximum (nm) | Molar Extinction Coefficient (cm⁻¹ M⁻¹) | Spectral Bandwidth (nm) |

|---|---|---|---|

| Methanol | 546 | 84,100 | 45 |

| Water | 549 | 52,430 | 42 |

| Chloroform | 551 | 89,200 | 48 |

| Dimethyl Sulfoxide | 547 | 78,600 | 46 |

Fluorescence Emission Behavior

The fluorescence emission behavior of tetramethylrosamine chloride demonstrates exceptional characteristics that contribute to its widespread utilization in biological imaging and detection applications. The compound exhibits its primary emission maximum at 574 nanometers when excited at its absorption maximum, producing bright red-orange fluorescence that is readily distinguishable from background autofluorescence in biological systems [2] [3] [4].

The Stokes shift of tetramethylrosamine chloride ranges from 25 to 29 nanometers depending on the solvent environment, representing a relatively small but adequate separation between excitation and emission wavelengths [5]. This moderate Stokes shift facilitates efficient optical filtering while minimizing spectral overlap between excitation and emission bands. In methanol, the Stokes shift is approximately 28 nanometers, while aqueous solutions demonstrate a slightly reduced shift of 25 nanometers.

Fluorescence quantum yield measurements reveal that tetramethylrosamine chloride achieves values ranging from 0.45 in aqueous solutions to 0.72 in non-polar solvents such as chloroform . The quantum yield in methanol, a commonly employed solvent for spectroscopic characterization, is approximately 0.59, indicating moderately efficient fluorescence emission [2]. These quantum yield values position tetramethylrosamine chloride among the moderately bright fluorescent dyes, though optimization strategies can significantly enhance emission efficiency.

The fluorescence lifetime of tetramethylrosamine chloride typically ranges from 2.8 nanoseconds to 5.2 nanoseconds, with longer lifetimes observed in less polar solvents [6] [7]. In aqueous environments, the fluorescence lifetime averages 2.8 to 3.1 nanoseconds, while in chloroform, extended lifetimes of 4.8 to 5.2 nanoseconds are observed. These lifetime characteristics make the compound suitable for time-resolved fluorescence applications and fluorescence lifetime imaging microscopy.

Emission Characteristics Table:

| Parameter | Methanol | Water | Chloroform | DMSO |

|---|---|---|---|---|

| Emission Maximum (nm) | 574 | 574 | 580 | 576 |

| Quantum Yield | 0.59 | 0.45 | 0.72 | 0.53 |

| Fluorescence Lifetime (ns) | 3.5-4.2 | 2.8-3.1 | 4.8-5.2 | 3.8-4.1 |

| Emission Bandwidth (nm) | 42 | 38 | 45 | 41 |

Solvent Polarity Effects on Spectral Signatures

Solvent polarity exerts significant influence on the spectroscopic properties of tetramethylrosamine chloride, reflecting the compound's sensitivity to local environmental conditions. The relationship between solvent polarity and spectral characteristics follows predictable patterns based on the electronic structure and excited state properties of the rosamine chromophore [8] [9].

In polar protic solvents such as methanol and ethanol, tetramethylrosamine chloride demonstrates relatively blue-shifted absorption and emission maxima compared to non-polar environments. Water, with its high dielectric constant of 78.5, produces the most pronounced blue shift in absorption characteristics, with the absorption maximum appearing at 549 nanometers [10] [11]. The emission maximum in aqueous solutions remains relatively stable at 574 nanometers, indicating that solvent effects are more pronounced in the ground state absorption process.

Non-polar solvents such as chloroform and dichloromethane induce red shifts in both absorption and emission spectra. In chloroform, with a dielectric constant of 4.8, the absorption maximum shifts to 551 nanometers, while the emission maximum extends to 580 nanometers [8]. These spectral shifts are accompanied by enhanced quantum yields, with chloroform solutions achieving quantum yield values of 0.72 compared to 0.45 in water.

The solvatochromic behavior of tetramethylrosamine chloride can be quantitatively analyzed using the Lippert-Mataga equation, which relates spectral shifts to solvent polarity parameters [8]. The Stokes shift variation across different solvents ranges from 25 nanometers in water to 29 nanometers in chloroform, indicating moderate solvatochromic sensitivity. This moderate sensitivity ensures consistent performance across various experimental conditions while providing useful environmental reporting capabilities.

Solvent Polarity Effects Table:

| Solvent | Dielectric Constant | Absorption Shift (nm) | Emission Shift (nm) | Quantum Yield Effect |

|---|---|---|---|---|

| Water | 78.5 | +3 (blue shift) | 0 | -24% decrease |

| Methanol | 32.7 | Reference | Reference | Reference |

| Ethanol | 24.5 | -1 | -2 | -8% decrease |

| DMSO | 46.7 | +1 | +2 | -10% decrease |

| Dichloromethane | 8.9 | +4 | +5 | +18% increase |

| Chloroform | 4.8 | +5 | +6 | +22% increase |

Quantum Yield Optimization Strategies

Quantum yield optimization for tetramethylrosamine chloride involves systematic manipulation of environmental and experimental parameters to maximize fluorescence emission efficiency. Understanding the photophysical processes that compete with fluorescence emission enables the development of targeted strategies for enhancing quantum yield performance [12] [13].

Solvent selection represents the most straightforward approach to quantum yield optimization. Non-polar solvents such as chloroform and dichloromethane consistently provide enhanced quantum yields due to reduced solvent-mediated non-radiative decay pathways [8]. The use of chloroform can increase quantum yield by approximately 22% compared to aqueous solutions, while dichloromethane provides increases of 18-20%. These enhancements result from reduced hydrogen bonding interactions and decreased vibrational coupling between the fluorophore and solvent molecules.

Deoxygenation protocols can significantly enhance quantum yield by eliminating oxygen-mediated triplet state quenching mechanisms [13]. Removal of dissolved oxygen through nitrogen purging or freeze-pump-thaw techniques typically results in 15-25% quantum yield enhancements. This strategy is particularly effective in aqueous solutions where oxygen solubility is relatively high and triplet state formation competes effectively with fluorescence emission.

Temperature optimization studies demonstrate that tetramethylrosamine chloride exhibits optimal quantum yield performance at room temperature (20-25°C) [6]. Higher temperatures increase non-radiative decay rates through enhanced vibrational coupling, while lower temperatures may induce aggregation effects that reduce quantum yield. Temperature coefficients of -0.5% to -1.2% per degree Celsius indicate moderate temperature sensitivity that can be exploited for optimization purposes.

Concentration optimization strategies focus on minimizing self-quenching effects while maintaining adequate signal intensity. Optimal concentration ranges of 1-10 micromolar effectively balance signal strength with aggregation prevention . Higher concentrations promote dye-dye interactions that lead to fluorescence quenching through energy transfer processes and excimer formation.

Matrix effects and rigidification strategies can provide substantial quantum yield enhancements of 40-60% through restriction of molecular motion and reduction of non-radiative decay pathways [13]. Incorporation into polymer matrices, gel systems, or protein binding sites can significantly enhance emission efficiency by constraining conformational flexibility that otherwise leads to energy dissipation.

Quantum Yield Optimization Strategy Summary:

| Strategy | Implementation Method | Expected Enhancement | Practical Considerations |

|---|---|---|---|

| Non-polar solvent use | Chloroform/dichloromethane | 20-40% increase | Solvent compatibility |

| Deoxygenation | Nitrogen purging | 15-25% increase | Equipment requirements |

| Temperature control | 20-25°C operation | 5-10% increase | Environmental stability |

| Concentration optimization | 1-10 μM range | 20-30% increase | Signal intensity balance |

| Matrix rigidification | Polymer incorporation | 40-60% increase | Application specificity |

| pH optimization | Slightly basic conditions | 10-15% increase | Buffer system selection |

| Heavy atom avoidance | Metal-free conditions | 10-20% increase | Sample preparation |